molecular formula C19H24N4O2 B2424361 (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034316-91-9

(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2424361
CAS No.: 2034316-91-9
M. Wt: 340.427
InChI Key: INZITHSBIWFNGM-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: is a complex organic compound notable for its multifaceted applications across various scientific disciplines, including chemistry, biology, medicine, and industry. Its structure includes functional groups that enable it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. These steps often include the formation of intermediates that are subsequently combined to create the final compound.

One common synthetic route might start with the alkylation of 3-(dimethylamino)benzaldehyde with a pyrrolidine derivative, followed by oxidation and esterification reactions. Reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts such as palladium or copper to facilitate various stages of the synthesis.

Industrial Production Methods

On an industrial scale, production methods need to be efficient and cost-effective. Typically, large-scale production involves optimizing the reaction conditions identified in laboratory settings. Advanced techniques such as continuous flow chemistry might be employed to enhance yield and reduce reaction times. Additionally, solvent selection and recycling play a critical role in industrial processes to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: undergoes several types of chemical reactions, including:

  • Oxidation: : Conversion of the methanone group to various oxidized forms.

  • Reduction: : Reduction of the ketone group under mild conditions to yield the corresponding alcohol.

  • Substitution: : Nucleophilic substitution at the pyrimidine ring, facilitated by the presence of electron-donating groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride as reducing agents.

  • Substitution: : Strong nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions vary based on the reagents and conditions used. For instance, oxidation might yield carboxylic acids or aldehydes, while reduction often results in alcohols. Substitution reactions on the pyrimidine ring can introduce various functional groups, expanding the compound’s utility.

Scientific Research Applications

(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: has broad applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : Utilized in studies exploring molecular interactions and enzyme functions.

  • Medicine: : Investigated for its potential as a pharmacophore in drug design, especially in targeting specific biological pathways.

  • Industry: : Used in the development of materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves interactions with various molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular function. For example, the compound’s ability to bind to specific sites on proteins may alter their conformation and activity, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Other Compounds

Comparing (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone with similar compounds highlights its uniqueness. For instance:

  • (3-(Dimethylamino)phenyl)(3-(methyl)pyrrolidin-1-yl)methanone: lacks the pyrimidin-2-yl group, affecting its reactivity and application.

  • (3-(Dimethylamino)phenyl)(3-(phenyl)pyrrolidin-1-yl)methanone: has a phenyl group instead of the pyrimidin-2-yl group, altering its chemical properties and biological activity.

List of Similar Compounds

  • (3-(Dimethylamino)phenyl)(3-(methyl)pyrrolidin-1-yl)methanone

  • (3-(Dimethylamino)phenyl)(3-(phenyl)pyrrolidin-1-yl)methanone

  • (3-(Dimethylamino)phenyl)(3-(benzyl)pyrrolidin-1-yl)methanone

This compound's ability to integrate various functional groups gives it distinct properties, making it a valuable subject for continued research and application in multiple scientific fields.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-10-14(2)21-19(20-13)25-17-8-9-23(12-17)18(24)15-6-5-7-16(11-15)22(3)4/h5-7,10-11,17H,8-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZITHSBIWFNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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